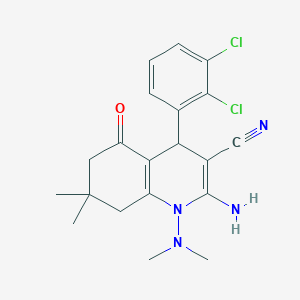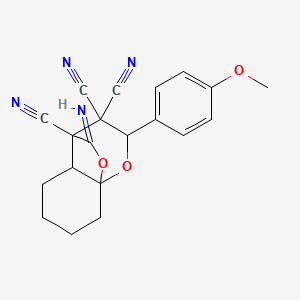![molecular formula C18H15N5O2 B4301507 12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE](/img/structure/B4301507.png)
12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE
Overview
Description
12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE: is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is typically carried out in a mixture of propan-2-ol and water with continuous stirring for about 2 hours . The resulting product is a white crystalline compound with a high melting point .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group.
Reduction: Reduction reactions can target the cyano groups, converting them into amines.
Substitution: The aromatic ring allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of other complex organic molecules due to its reactive functional groups.
Biology: Research has shown that derivatives of this compound exhibit significant analgesic activity . This makes it a potential candidate for the development of new pain-relief medications.
Medicine: The compound’s unique structure and reactivity make it a subject of interest in drug discovery and development, particularly for its analgesic properties .
Mechanism of Action
The exact mechanism of action for the analgesic effects of 12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE is not fully understood. it is believed to interact with specific molecular targets in the nervous system, potentially involving pathways related to pain perception and modulation .
Comparison with Similar Compounds
- 9-aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles
- 3-aryl-1,1,2,2-tetracyanocyclopropanes
Uniqueness: The presence of the pyridinyl group in 12-IMINO-9-(3-PYRIDYL)-10,11-DIOXATRICYCLO[5.3.2.0~1,6~]DODECANE-7,8,8-TRICARBONITRILE distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
12-imino-9-pyridin-3-yl-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-9-16(10-20)14(12-4-3-7-23-8-12)24-18-6-2-1-5-13(18)17(16,11-21)15(22)25-18/h3-4,7-8,13-14,22H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJAGRBRMZMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CN=CC=C4)(C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE](/img/structure/B4301430.png)
![ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4301443.png)
![ethyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methylphenyl)propanoate](/img/structure/B4301451.png)
![N-(1-adamantylmethyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4301461.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4301466.png)
![ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate](/img/structure/B4301467.png)
![ethyl 4-[(3-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4301471.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4301483.png)


![4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE](/img/structure/B4301518.png)
![6-Imino-1-methyl-8-phenyl-3-(pyridin-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301528.png)
![6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4301532.png)
![3-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL](/img/structure/B4301533.png)
